N-(3-nitro-5-phenoxyphenyl)-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Description
This compound (CAS: 306765-93-5) is a triazolopyrimidine-carboxamide derivative with the molecular formula C25H15N6O4F3 and a molecular weight of 520.42 g/mol . Its structure features a [1,2,4]triazolo[1,5-a]pyrimidine core substituted with:
- A trifluoromethyl group at position 7, enhancing lipophilicity and metabolic stability.
Properties
IUPAC Name |
N-(3-nitro-5-phenoxyphenyl)-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H15F3N6O4/c26-25(27,28)21-14-20(15-7-3-1-4-8-15)30-24-31-22(32-33(21)24)23(35)29-16-11-17(34(36)37)13-19(12-16)38-18-9-5-2-6-10-18/h1-14H,(H,29,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCSSDJEQHUZQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=NC(=NN3C(=C2)C(F)(F)F)C(=O)NC4=CC(=CC(=C4)OC5=CC=CC=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H15F3N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-nitro-5-phenoxyphenyl)-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step reactions. One common method includes the reaction of 3-nitro-5-phenoxyaniline with a suitable triazolopyrimidine precursor under specific conditions. The reaction may involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade solvents and catalysts. The process may also involve purification steps like recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-(3-nitro-5-phenoxyphenyl)-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, N-(3-nitro-5-phenoxyphenyl)-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition, antimicrobial activity, or interaction with specific biological targets .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions .
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of N-(3-nitro-5-phenoxyphenyl)-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the [1,2,4]Triazolo[1,5-a]Pyrimidine Class
The following compounds share the triazolopyrimidine scaffold but differ in substituents, leading to variations in physicochemical properties and bioactivity:
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Halogenated Derivatives (e.g., 5k with bromo) may improve binding to hydrophobic protein pockets .
Electronic Effects: Nitro groups (target compound, 5j) enhance electron-withdrawing capacity, which can stabilize charge-transfer interactions in biological targets .
Biological Activity Trends :
- Compounds with halogen or trifluoromethyl groups (e.g., target compound, ) are frequently associated with pesticidal or herbicidal activity due to enhanced stability and target specificity .
- Methoxy-substituted derivatives (5j, 5k) may exhibit lower cytotoxicity, as seen in related triazolopyrimidines .
Functional Analogues in Other Heterocyclic Systems
Table 2: Comparison with Pyrazolo[1,5-a]Pyrimidines and Related Scaffolds
Key Observations:
- Scaffold Flexibility : Pyrazolo[1,5-a]pyrimidines (e.g., ) with tetrahydropyrimidine rings offer greater conformational adaptability than rigid triazolopyrimidines, which may influence binding kinetics.
- Trifluoromethyl Positioning : The 7-CF3 group in the target compound contrasts with 4-CF3 in , altering electronic distribution and steric interactions.
Biological Activity
N-(3-nitro-5-phenoxyphenyl)-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of agriculture and medicine. This article reviews the current understanding of its biological activity, including antifungal, insecticidal, and anticancer properties.
The compound's molecular structure can be represented as follows:
- Molecular Formula : C26H15F3N5O4
- Molecular Weight : 553.88 g/mol
- LogP : 7.3154
- Hydrogen Bond Acceptors : 9
- Hydrogen Bond Donors : 1
- Polar Surface Area : 82.935 Ų
Antifungal Activity
Recent studies have demonstrated that derivatives of this compound exhibit notable antifungal properties. For instance, a study evaluated various trifluoromethyl pyrimidine derivatives against several fungal strains. The results indicated that certain compounds showed inhibition rates exceeding 90% against fungi such as Botrytis cinerea and Colletotrichum gloeosporioides at a concentration of 50 μg/ml. The following table summarizes the antifungal activities observed:
| Compound | Inhibition Rate (%) | Fungal Strain |
|---|---|---|
| 5a | 92.43 ± 3.25 | Botrytis cinerea |
| 5b | 96.76 ± 3.83 | Phytophthora oryzae |
| 5c | 90.00 ± 1.80 | Colletotrichum gloeosporioides |
These findings suggest that the compound could be a promising candidate for agricultural applications against fungal pathogens.
Insecticidal Activity
The insecticidal efficacy of the compound was also investigated against pests such as Mythimna separata and Spodoptera frugiperda. At a concentration of 500 μg/ml, it displayed moderate insecticidal activity compared to commercial standards like chlorantraniliprole. The mortality rates recorded were approximately:
| Compound | Mortality Rate (%) | Insect Species |
|---|---|---|
| 5a | 86.7 | Spodoptera frugiperda |
| 5b | 80.0 | Mythimna separata |
These results indicate potential for development as a biopesticide.
Anticancer Activity
The anticancer properties of the compound were assessed against various cancer cell lines including PC3 (prostate cancer), K562 (leukemia), HeLa (cervical cancer), and A549 (lung cancer). The following table outlines the observed inhibition rates at a concentration of 5 μg/ml:
| Cell Line | Inhibition Rate (%) |
|---|---|
| PC3 | 64.20 |
| K562 | 37.80 |
| HeLa | 48.25 |
| A549 | 40.78 |
Although these rates are lower than those observed with doxorubicin, they still indicate that the compound possesses significant anticancer activity worth further exploration.
The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve interaction with specific cellular targets related to cell proliferation and apoptosis in cancer cells, as well as disruption of fungal cell wall synthesis.
Case Studies
One notable study highlighted the synthesis and bioactivity evaluation of a series of trifluoromethyl pyrimidine derivatives, including this compound. The research emphasized structure–activity relationships (SAR) that could guide future modifications aimed at enhancing bioactivity while minimizing toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
